![molecular formula C13H23N5O B2967823 N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide CAS No. 1206999-10-1](/img/structure/B2967823.png)
N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)isobutyramide
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Overview
Description
The compound is a complex organic molecule that likely contains a pyrimidine ring (a six-membered ring with two nitrogen atoms) and dimethylamino groups (which contain nitrogen). It also seems to contain an isobutyramide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For example, radiation grafting has been used to synthesize compounds involving 2-(dimethylamino)ethyl methacrylate (DMAEMA) .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound serves as a precursor in the synthesis of various heterocyclic compounds. Its structural flexibility allows it to be a building block for acyclic, carbocyclic, and heterocyclic derivatives, including five- and six-membered rings . These heterocycles are of significant interest due to their wide range of biological activities and potential use in developing new therapeutic agents.
Biomedical Applications
Due to its structural analogy with N,N-dimethylenamino ketones, the compound has been explored for biomedical applications. It can be used to create a new class of biologically active heterocyclic compounds, which are crucial in the development of pharmaceuticals .
Drug and Gene Delivery Systems
The compound’s derivatives, particularly those related to poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), have been utilized in designing drug and gene delivery systems. These systems can co-load anticancer drugs and nucleic acids, offering a synergistic approach to cancer therapy .
Polymer-Based Nanocarriers
The compound’s derivatives are instrumental in the development of polymer-based nanocarriers. These nanocarriers are designed for targeted therapies and can be loaded with biologically active macromolecules for controlled release .
Stimuli-Responsive Polymersomes
Polymersomes created from derivatives of this compound exhibit stimuli-responsive behavior. They can form aggregates that respond to changes in temperature, which is beneficial for controlled drug release applications .
Cationic Polymer Applications
The compound’s derivatives are used to produce cationic polymers. These polymers have a variety of applications, including flocculants, coagulants, dispersants, and in the formulation of coatings and adhesives to improve hydrophilicity, adhesion, and thermosetting properties .
Cosmetic and Paper Industry Additives
In the cosmetic and paper industries, derivatives of the compound are used as additives. They enhance the performance of products by improving wetting and dispersing properties .
Self-Healing pH-Responsive Hydrogels
The compound’s derivatives are also used to synthesize self-healing pH-responsive hydrogels. These hydrogels are promising for drug delivery applications, particularly due to their ability to respond to environmental pH changes .
Safety and Hazards
Mechanism of Action
The compound also contains a pyrimidinyl group, which is a key component of many important biological molecules, including the nucleotides that make up DNA and RNA. Pyrimidines can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s mode of action .
The compound’s pharmacokinetics, or how it is absorbed, distributed, metabolized, and excreted in the body, would likely depend on factors such as its solubility, its interactions with transport proteins, and its susceptibility to metabolic enzymes .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions. These factors could affect the compound’s stability, its interactions with its targets, and its overall efficacy .
properties
IUPAC Name |
N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-9(2)13(19)15-7-6-14-11-8-12(18(4)5)17-10(3)16-11/h8-9H,6-7H2,1-5H3,(H,15,19)(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUHHNIUNRYXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NCCNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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